

7-Amino-3-chloro-cephalosporanic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Amino-3-chlorocephalosporanic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-3-chlorocephalosporanic acid (7-ACCA) is a pivotal intermediate in the semi-synthetic production of second-generation cephalosporin antibiotics, most notably cefaclor.^{[1][2][3]} Its chemical structure, featuring a β -lactam ring fused to a dihydrothiazine ring with a chlorine atom at the C-3 position, is fundamental to the therapeutic efficacy of these antibiotics. This technical guide provides an in-depth overview of the basic properties of 7-ACCA, including its physicochemical characteristics, stability profile, and established analytical and synthetic methodologies.

Physicochemical Properties

7-ACCA is a white to off-white crystalline powder.^[4] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ CIN ₂ O ₃ S	[5][6]
Molecular Weight	234.66 g/mol	[5][6]
CAS Number	53994-69-7	[5]
Appearance	White or off-white crystalline powder	[4]
Melting Point	>180°C (decomposes)	[7]
Solubility	Slightly soluble in aqueous acid (with heating) and DMSO (with heating and sonication).	[7]
pKa	1.87 ± 0.50 (Predicted)	[7]
Density	1.81 ± 0.1 g/cm ³ (Predicted)	[7]
Refractive Index	1.735 (Predicted)	[7]

Spectroscopic and Chromatographic Data

The identity and purity of 7-ACCA are routinely confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 7-ACCA. While specific chemical shift values can vary slightly depending on the solvent and instrument parameters, typical reference values are crucial for verification.

Note on NMR Data Interpretation: The chemical shifts are reported in parts per million (ppm) relative to a standard. The multiplicity of a signal (s = singlet, d = doublet, dd = doublet of doublets, m = multiplet) provides information about the number of adjacent protons, and the coupling constant (J), reported in Hertz (Hz), quantifies the interaction between coupled protons.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the 7-ACCA molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The fragmentation pattern is a unique characteristic of the compound.[\[10\]](#)[\[11\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of 7-ACCA and for monitoring the progress of its synthesis and degradation.[\[12\]](#)

Stability Profile

The stability of the β -lactam ring in 7-ACCA is a critical factor in its handling, storage, and use in synthesis. Degradation can occur under various conditions, including acidic, basic, and elevated temperatures.

Stock solutions of 7-ACCA are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[\[2\]](#) The solid form should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[\[7\]](#)

The degradation of cephalosporins, including structures related to 7-ACCA, often follows pseudo-first-order kinetics and is influenced by pH.[\[13\]](#) The primary degradation pathway involves the hydrolysis of the β -lactam ring.

Experimental Protocols

Synthesis of 7-ACCA

Two primary routes for the synthesis of 7-ACCA are the chemical modification of 7-aminocephalosporanic acid (7-ACA) and enzymatic hydrolysis.

1. Chemical Synthesis from 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester (ENM)

This multi-step chemical synthesis involves the conversion of the 3-hydroxy group to a chloro group followed by deprotection of the amino and carboxylic acid groups.[\[4\]](#)

- Step 1: Bromination and Cyclization: The starting material, ENM, undergoes bromination and subsequent cyclization under acidic conditions.
- Step 2: Chlorination: The hydroxyl group at the C-3 position is replaced with chlorine using a chlorinating agent such as phosphorus pentachloride (PCl_5) or thionyl chloride (SOCl_2).
- Step 3: Deprotection: The protecting groups on the C-7 amino group and the C-4 carboxylic acid are removed to yield the final 7-ACCA product.

2. Enzymatic Synthesis from 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid

This method utilizes an immobilized enzyme, typically penicillin G acylase, for the deacylation of the C-7 amino group. This "green chemistry" approach offers milder reaction conditions and often higher specificity.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Materials:

- 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid
- Immobilized penicillin G acylase
- Water
- Dilute sodium bicarbonate solution
- Dilute sodium carbonate solution
- Dilute hydrochloric acid

- Procedure:

- Suspend 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid in water.

- Adjust the pH to 7.0–7.2 with dilute sodium bicarbonate solution to dissolve the starting material.
- Add immobilized penicillin G acylase to the solution.
- Maintain the pH at 7.9–8.0 by the controlled addition of dilute sodium carbonate solution.
- Monitor the reaction until completion.
- Filter to remove the immobilized enzyme.
- Adjust the pH of the filtrate to 2.0–3.0 with dilute hydrochloric acid to precipitate the 7-ACCA product.
- Filter, wash, and dry the product.

HPLC Method for Purity Analysis

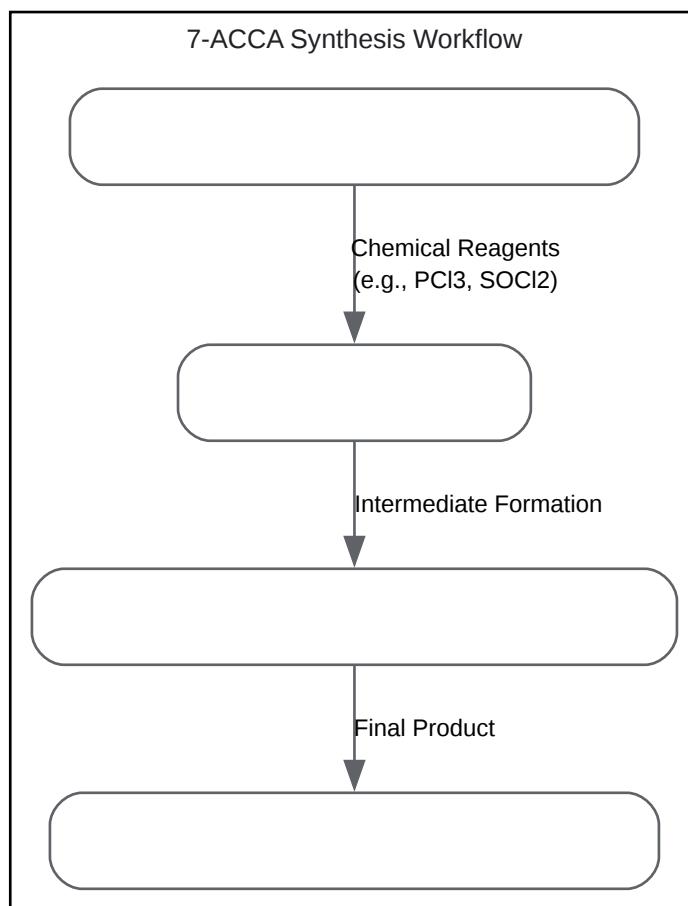
The following is a general protocol for the HPLC analysis of 7-ACCA. Specific parameters may need to be optimized depending on the HPLC system and column used.[\[12\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

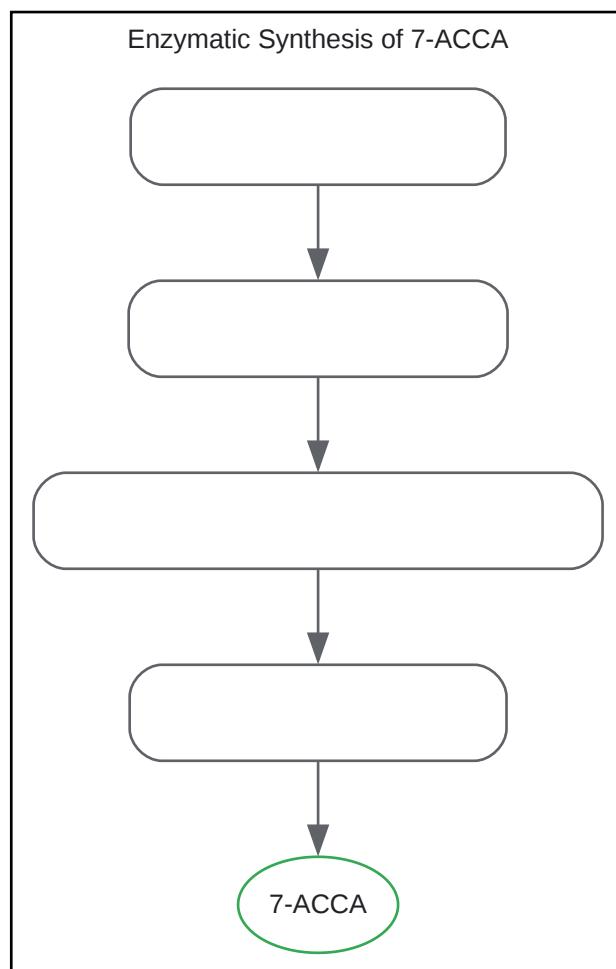
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size)
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where 7-ACCA has significant absorbance (e.g., 254 nm).
- Injection Volume: 10-20 μ L.
- Sample Preparation: Dissolve a known amount of 7-ACCA in a suitable solvent (e.g., the mobile phase or a mixture of water and organic solvent) to a known concentration.

Signaling Pathways and Workflows

Synthesis of 7-ACCA: A Simplified Workflow

The following diagram illustrates a generalized workflow for the synthesis of 7-ACCA, highlighting the key transformation from a protected cephalosporin intermediate.





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